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Compound Name: 4-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B069125 Get Quote

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and

professionals in drug development on the spectral properties of 4-Fluoro-2-
nitrobenzotrifluoride. This document provides a detailed overview of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including the experimental

protocols utilized for their acquisition.

Introduction
4-Fluoro-2-nitrobenzotrifluoride is a fluorinated aromatic compound of interest in medicinal

chemistry and materials science due to its unique electronic and structural properties. A

thorough understanding of its spectral characteristics is fundamental for its identification,

characterization, and application in further research and development. This guide presents a

consolidated repository of its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

4-Fluoro-2-nitrobenzotrifluoride. The following sections detail the proton (¹H), carbon-13

(¹³C), and fluorine-19 (¹⁹F) NMR data.

¹H NMR Spectral Data
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The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.37 d 8.4 H-6

7.87 d 8.4 H-5

7.80 s - H-3

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm
Quartet Coupling Constant
(JC-F) Hz

Assignment

150.0 - C-2

136.1 33.3 C-4

126.8 (m) - C-5, C-6

124.1 - C-1

123.0 274.1 CF₃

- - C-3

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]

¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds.
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Chemical Shift (δ) ppm Multiplicity Assignment

-63.2 s CF₃

-115.3 m Ar-F

Solvent: CDCl₃, Spectrometer Frequency: 376 MHz[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

1627 Strong Asymmetric NO₂ stretch

1586 Strong Symmetric NO₂ stretch

1350 Strong C-F stretch (Aromatic)

1272-1157 Strong C-F stretch (CF₃)

862, 845 Medium C-H out-of-plane bending

Sample Preparation: KBr pellet[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its elemental composition.
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m/z Relative Intensity (%) Assignment

209 100 [M]⁺ (Molecular Ion)

190 25 [M - F]⁺

163 85 [M - NO₂]⁺

145 60 [M - NO₂ - F]⁺ or [M - CF₃]⁺

95 40 [C₆H₃F]⁺

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Fluoro-2-nitrobenzotrifluoride was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer was used for acquiring ¹H, ¹³C, and ¹⁹F NMR

spectra.[1]

¹H NMR Acquisition: Standard single-pulse experiments were performed with a sufficient

number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to

the residual solvent peak.

¹³C NMR Acquisition: Proton-decoupled spectra were acquired with a sufficient number of

scans.

¹⁹F NMR Acquisition: Spectra were acquired with proton decoupling. Chemical shifts were

referenced to an external standard.

IR Spectroscopy
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Sample Preparation: A small amount of the sample was ground with dry potassium bromide

(KBr) powder and pressed into a thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[3]

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile

solvent (e.g., methanol or dichloromethane).

Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.[6]

Data Acquisition: The sample was introduced into the ion source, and the mass spectrum

was recorded over a suitable m/z range.

Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral characterization of 4-
Fluoro-2-nitrobenzotrifluoride.
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Workflow for Spectral Analysis of 4-Fluoro-2-nitrobenzotrifluoride

Sample Preparation
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Data Analysis & Interpretation

Conclusion
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Workflow for Spectral Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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